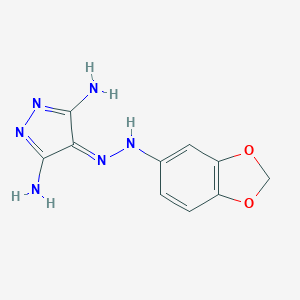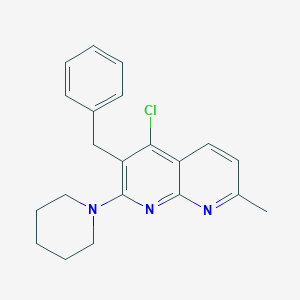![molecular formula C28H25N5O B292298 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether](/img/structure/B292298.png)
3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether, also known as DPPM, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects
3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether has been found to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of immune function. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are many potential future directions for research on 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether, including the development of new synthetic methods for its production, the optimization of its anti-cancer activity, and the investigation of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether involves a multi-step process that starts with the reaction of 2,3-diphenylquinoxaline with pyrrolidine to form 3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine. This intermediate is then reacted with phenylboronic acid to form the final product, 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether.
Applications De Recherche Scientifique
3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines. It has also been investigated for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C28H25N5O |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-3,4-diphenyl-7-pyrrolidin-1-ylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C28H25N5O/c1-34-23-16-10-15-22(19-23)33-27(21-13-6-3-7-14-21)24-25(20-11-4-2-5-12-20)29-30-28(26(24)31-33)32-17-8-9-18-32/h2-7,10-16,19H,8-9,17-18H2,1H3 |
Clé InChI |
MRYXJSKPURLZHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=C3C(=NN=C(C3=N2)N4CCCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
COC1=CC=CC(=C1)N2C(=C3C(=NN=C(C3=N2)N4CCCC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292215.png)
![5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292217.png)
![4-[(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B292218.png)
![3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292221.png)
![3-(1,3-benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292224.png)
![5-amino-4-[2-(4-ethoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292226.png)
![5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292228.png)
![5-amino-4-[2-(1,3-benzodioxol-5-yl)hydrazinyl]pyrazol-3-one](/img/structure/B292229.png)
![5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one](/img/structure/B292230.png)
![5-amino-4-[2-(3-methoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292231.png)

![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)

![4-Chloro-3,7-dimethyl-2-(1-pyrrolidinyl)[1,8]naphthyridine](/img/structure/B292236.png)